• This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:  S529886
  • CAS No.:  70-30-4
  • Molecular Formula:  C13H6Cl6O2
  • Molecular Weight:  406.9 g/mol
  • Purity:  >98% (or refer to the Certificate of Analysis)
  • Availability:   Please inquire
  • Price:   Please inquire
CAS Number


Product Name




Molecular Formula


Molecular Weight

406.9 g/mol


Solid powder

Boiling Point

479 °C
479.0 °C


>98% (or refer to the Certificate of Analysis)



InChI Key




Melting Point

322 to 333 °F (NTP, 1992)
166.5 °C
165.5 °C
164-165 °C


less than 1 mg/mL at 68° F (NTP, 1992)
140 mg/L (at 25 °C)
3.44e-04 M
Soluble in chloroform, polyethylene glycols, propylene glycol, olive oil, cottonseed oil, dilute aqueous alkaline solutions.
Soluble at 1 in 3.5 parts of alcohol, 1 in less than 1 part of acetone, & 1 in less than 1 part of ether
About 100 mg/mL in dimethyl sulfoxide at 20 °C
Soluble in vegetable oils & fatty acids with the aid of heat
In water, 140 mg/L at 25 °C
4.33e-04 g/L
Solubility in water: none


Hexachlorophene; Hexachlorofen; Hexachlorophen; Almederm; Distodin;

Shell Life

>2 years if stored properly

Drug Indication

For use as a surgical scrub and a bacteriostatic skin cleanser. It may also be used to control an outbreak of gram-positive infection where other infection control procedures have been unsuccessful.

Canonical SMILES


Therapeutic Uses

Anti-Infective Agents, Local
Hexachlorophene is used as a surgical hand scrub and a bacteriostatic skin cleanser. Topical preparations containing hexachlorophene have been used by physicians, dentists, food handlers, pediatric nurses, and other individuals who are in a position to spread contaminants from their hands. Efficacy of hexachlorophene as a topical antiseptic depends on residual amounts of the drug being adsorbed onto the skin. Hexachlorophene is most effective after repeated daily application and may be ineffective in reducing cutaneous flora if used in a single, brief application.
Hexachlorophene has been used topically to suppress staphylococcal infections in patients with acne vulgaris. However, hexachlorophene is not active against Propionibacterium acnes and is of no additional benefit in individuals using topical benzoyl peroxide or topical tetracycline, clindamycin, or erythromycin.
/SRP: Former use/ The use of hexachlorophene in the nursery has diminished sharply since discovery that daily bathing of neonates with 3% hexachlorophene emulsion could result in serious neurotoxicity. In hospitals in which ... /it/ is still used, the practice is to employ low concn (0.25%), which is less effective than 3%, or delay hexachlorophene bath until the 3rd day. Sometimes only the umbilical stump ... is bathed. The practice of subsequently rinsing off hexachlorophene residue with an alcohol or bathing the neonate with nonmedicated soap, in order to prevent absorption of hexachlorophene through the skin, defeats original purpose of use of antiseptic. ... Chlorhexidine ... is a more rational choice of antiseptic ... .
MEDICATION: (VET): Hexachlorophene has a strong bacteriostatic action against many gram-positive organisms (including staphylococci) but only a few gram-negative ones. It is used widely in medicated soaps. Frequent washings every day with hexachlorophene soaps lead to sufficient retention of residue on the skin to provide prolonged bacteriostatic action.
MEDICATION: (VET): Used as a disinfectant, as a taenicide in poultry and for the treatment of fascioliasis in cattle.
Recurrent community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) skin infections are an increasingly common problem. However, there are no data on the efficacy of decolonization regimens. We prospectively evaluated 31 patients with recurrent CA-MRSA skin infections who received nasal mupirocin, topical hexachlorophene body wash, and an oral anti-MRSA antibiotic. The mean number of MRSA infections after the intervention decreased significantly from baseline (0.03 versus 0.84 infections/month, P = <0.0001). This regimen appears promising at preventing recurrent CA-MRSA infections.


Hexachlorophene, a detergent cleanser, is an antibacterial sudsing emulsion for topical administration. It is a bacteriostatic cleansing agent. It cleanses the skin thoroughly and has bacteriostatic action against staphylococci and other gram-positive bacteria. Cumulative antibacterial action develops with repeated use. Cleansing with alcohol or soaps containing alcohol removes the antibacterial residue.
Hexachlorophene is a chlorinated bisphenol antiseptic agent with bacteriostatic activity. Hexachlorophene is used topically in soaps, creams and dermatological preparations and is active against gram-positive organisms, but much less effective against gram-negative organisms. (NCI05)

MeSH Pharmacological Classification

Anti-Infective Agents, Local

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AE - Phenol and derivatives
D08AE01 - Hexachlorophene

Mechanism of Action

The primary mechanism of action of hexachlorophene, based on studies with Bacillus megatherium, is to inhibit the membrane-bound part of the electron transport chain, respiratory D-lactate dehydrogenase. It induces leakage, causes protoplast lysis, and inhibits respiration.
Hexachlorophene ... /uncouples/ rat liver mitochondrial oxidative phosphorylation.
Brain succinate dehydrogenase (SDH) activity was inhibited by in vitro hexachlorophene (HCP) with a half inhibitory concentration (IC50) of 0.65 x 10(-3) M. The HCP exerted noncompetitive inhibition at 0.5 mM (IC50) on SDH activity. The brain SDH demands more energy of activation (deltaE) in the presence of HCP. The ionizable groups of SDH such as the sulfhydral group of cysteine and alpha-amino groups of cysteine were not altered qualitatively in the presence of HCP.
Although the exact mechanism(s) of action has not been determined, at low concentrations, hexachlorophene appears to interrupt bacterial electron transport and to inhibit other membrane-bound enzymes. Higher concentrations rupture bacterial membranes.

MeSH Tree

Chemicals and Drugs Category
Organic Chemicals
Hydrocarbons, Cyclic
Hydrocarbons, Aromatic
Benzene Derivatives

ChEBI Ontology

chemical entity
molecular entity
main group molecular entity
p-block molecular entity
carbon group molecular entity
organic molecular entity
organic hydroxy compound

Physical Description

Hexachlorophene appears as a white free-flowing odorless powder. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

Vapor Pressure

8.3X10-11 mm Hg at 25 °C (est)

Flash Point

115 °F (Tag closed cup) /Isobac/


Acute Toxic;Environmental Hazard


Hexachlorophene produced from 2,4,5-trichlorophenol contains less than 15 ug/kg 2,3,7,8-tetrachlorodibenzo-para-dioxin.

Other CAS



Crystals from benzene
Needles from benzene
White, free-flowing powde


Title: KMnO
Journal name: Chemosphere
Journal date: 2020 Nov;259:127422.
Doi: 10.1016/j.chemosphere.2020.127422.
Author: Wanming Cao
Yao Yu
Junyan Wei
Ghada Al-Basher
Xiaoxue Pan
Beibei Li
Xinxin Xu
Nouf Alsultan
Jing Chen
Ruijuan Qu
Zunyao Wang
Abstract: Hexachlorophene (HCP) is used in a range of general cleaning and disinfecting products and has received increased attention due to its damaging effect to the central nervous system in animals and its toxicity in humans. The chemical oxidation of HCP by KMnO
was performed to systematically evaluate the effects of oxidant dose, pH, temperature, typical anions, humic acid (HA), and various matrices on HCP removal. The second-order rate constant for HCP was determined to be 4.83 × 10
at pH 7.0 and 25 °C. The presence of HA can inhibit the removal of HCP by KMnO
, while Cl
, NO
, SO
, PO
, and CO
have negligible effects. Degradation products analysis of the reaction, as well as theoretical calculations of HCP molecule and its phenoxy radical species, indicated that KMnO
oxidation for HCP included a C-C bridge bond cleavage, hydroxylation, direct oxidation and self-coupling, and cross-coupling reactions. This study revealed that KMnO
oxidation is an effective technique for eliminating HCP in real water and wastewater.

Title: Qualitative and Quantitative Neuropathology Approaches Using Magnetic Resonance Microscopy (Diffusion Tensor Imaging) and Stereology in a Hexachlorophene Model of Myelinopathy in Sprague-Dawley Rats
Journal name: Toxicol Pathol
Journal date: 2020 Dec;48(8):965-980.
Doi: 10.1177/0192623320968210.
Author: Robert C Sills
G Allan Johnson
Robert J Anderson
Crystal L Johnson
Michael Staup
Danielle L Brown
Sheba R Churchill
David M Kurtz
Jesse D Cushman
Suramya Waidyanatha
Veronica Godfrey Robinson
Mark F Cesta
Danica M K Andrews
Mamta Behl
Keith R Shockley
Peter B Little
Abstract: It is well established that hexachlorophene, which is used as an antibacterial agent, causes intramyelinic edema in humans and animal models. The hexachlorophene myelinopathy model, in which male Sprague-Dawley rats received 25 to 30 mg/kg hexachlorophene by gavage for up to 5 days, provided an opportunity to compare traditional neuropathology evaluations with magnetic resonance microscopy (MRM) findings. In addition, stereology assessments of 3 neuroanatomical sites were compared to quantitative measurements of similar structures by MRM. There were positive correlations between hematoxylin and eosin and luxol fast blue stains and MRM for identifying intramyelinic edema in the cingulum of corpus callosum, optic chiasm, anterior commissure (aca), lateral olfactory tracts, pyramidal tracts (py), and white matter tracts in the cerebellum. Stereology assessments were focused on the aca, longitudinal fasciculus of the pons, and py and demonstrated differences between control and treated rats, as was observed using MRM. The added value of MRM assessments was the ability to acquire qualitative 3-dimensional (3-D) images and obtain quantitative measurements of intramyelinic edema in 26 neuroanatomical sites in the intact brain. Also, diffusion tensor imaging (fractional anisotropy [FA]) indicated that there were changes in the cytoarchitecture of the white matter as detected by decreases in the FA in the treated compared to the control rats. This study demonstrates creative strategies that are possible using qualitative and quantitative assessments of potential white matter neurotoxicants in nonclinical toxicity studies. Our results lead us to the conclusion that volumetric analysis by MRM and stereology adds significant value to the standard 2-D microscopic evaluations.

Title: Long-Term Follow-Up of Longevity and Diffusion Pattern of Hyaluronic Acid in Nasolabial Fold Correction through High-Frequency Ultrasound
Journal name: Plast Reconstr Surg
Journal date: 2019 Aug;144(2):189e-196e.
Doi: 10.1097/PRS.0000000000005848.
Author: Ju Qiao
Qian-Nan Jia
Hong-Zhong Jin
Feng Li
Chun-Xia He
Jun Yang
Ya-Gang Zuo
Lan-Qin Fu
Abstract: Injectable hyaluronic acid fillers have been widely applied in the clinical treatment of facial wrinkles. However, further information and clinical evidence concerning dermal changes and hyaluronic acid filler longevity after injection and diffusion pattern are limited.
The authors evaluated the longevity and diffusion pattern of two hyaluronic acid fillers generated by different cross-linking technologies used in the treatment of nasolabial folds using high-frequency ultrasound. Forty-one subjects were treated with Restylane 2 and the remaining 41 were treated with Dermalax DEEP. Wrinkle severity rating scale score and high-frequency ultrasound evaluation of nasolabial folds were performed before and after the injection of hyaluronic acid filler. The ultrasound images were acquired and analyzed to determine dermal thickness and the shape and distribution of hyaluronic acid filler.
At 2 and 24 weeks from baseline, increased dermal thickness induced by hyaluronic acid filler treatment was not significantly different between groups. At 48 weeks after injection, increased dermal thicknesses of the Restylane 2 group (0.14 ± 0.12 mm) were much lower than those of the Dermalax DEEP group (0.20 ± 0.13 mm). Ultrasound examination revealed that hyaluronic acid materials form well-demarcated and hypoechogenic areas. Restylane 2 tended to form a more diffuse pattern, with multiple smaller bubbles, whereas Dermalax DEEP developed into a more localized configuration, with larger clumps.
This study is the first long-term assessment of nasolabial fold correction that reveals the performance of different hyaluronic acid materials in vivo and validates high-frequency ultrasound as a simple and rapid modality. Hyaluronic acid fillers generated by different cross-linking technologies display differential diffusion patterns in skin tissues.
Therapeutic, II.

Title: A high throughput substrate binding assay reveals hexachlorophene as an inhibitor of the ER-resident HSP70 chaperone GRP78
Journal name: Bioorg Med Chem Lett
Journal date: 2019 Jul 15;29(14):1689-1693.
Doi: 10.1016/j.bmcl.2019.05.041.
Author: Andrew J Ambrose
Christopher J Zerio
Jared Sivinski
Cody J Schmidlin
Taoda Shi
Alison B Ross
Kimberly J Widrick
Steven M Johnson
Donna D Zhang
Eli Chapman
Abstract: Glucose-regulated protein 78 (GRP78) is the ER resident 70 kDa heat shock protein 70 (HSP70) and has been hypothesized to be a therapeutic target for various forms of cancer due to its role in mitigating proteotoxic stress in the ER, its elevated expression in some cancers, and the correlation between high levels for GRP78 and a poor prognosis. Herein we report the development and use of a high throughput fluorescence polarization-based peptide binding assay as an initial step toward the discovery and development of GRP78 inhibitors. This assay was used in a pilot screen to discover the anti-infective agent, hexachlorophene, as an inhibitor of GRP78. Through biochemical characterization we show that hexachlorophene is a competitive inhibitor of the GRP78-peptide interaction. Biological investigations showed that this molecule induces the unfolded protein response, induces autophagy, and leads to apoptosis in a colon carcinoma cell model, which is known to be sensitive to GRP78 inhibition.

Title: Dressings and topical agents for preventing pressure ulcers
Journal name: Cochrane Database Syst Rev
Journal date: 2018 Dec 6;12(12):CD009362.
Doi: 10.1002/14651858.CD009362.pub3.
Author: Zena Eh Moore
Joan Webste
Abstract: Pressure ulcers, localised injuries to the skin or underlying tissue, or both, occur when people cannot reposition themselves to relieve pressure on bony prominences. These wounds are difficult to heal, painful, expensive to manage and have a negative impact on quality of life. Prevention strategies include nutritional support and pressure redistribution. Dressing and topical agents aimed at prevention are also widely used, however, it remains unclear which, if any, are most effective. This is the first update of this review, which was originally published in 2013.
To evaluate the effects of dressings and topical agents on pressure ulcer prevention, in people of any age, without existing pressure ulcers, but considered to be at risk of developing one, in any healthcare setting.
In March 2017 we searched the Cochrane Wounds Group Specialised Register, CENTRAL, MEDLINE, MEDLINE (In-Process & Other Non-Indexed Citations), Embase, and EBSCO CINAHL Plus. We searched clinical trials registries for ongoing trials, and bibliographies of relevant publications to identify further eligible trials. There was no restriction on language, date of trial or setting. In May 2018 we updated this search; as a result several trials are awaiting classification.
We included randomised controlled trials that enrolled people at risk of pressure ulcers.
Two review authors independently selected trials, assessed risk of bias and extracted data.
The original search identified nine trials; the updated searches identified a further nine trials meeting our inclusion criteria. Of the 18 trials (3629 participants), nine involved dressings; eight involved topical agents; and one included dressings and topical agents. All trials reported the primary outcome of pressure ulcer incidence.Topical agentsThere were five trials comparing fatty acid interventions to different treatments. Two trials compared fatty acid to olive oil. Pooled evidence shows that there is no clear difference in pressure ulcer incidence between groups, fatty acid versus olive oil (2 trials, n=1060; RR 1.28, 95% CI 0.76 to 2.17; low-certainty evidence, downgraded for very serious imprecision; or fatty acid versus standard care (2 trials, n=187; RR 0.70, 95% CI 0.41 to 1.18; low-certainty evidence, downgraded for serious risk of bias and serious imprecision). Trials reported that pressure ulcer incidence was lower with fatty acid-containing-treatment compared with a control compound of trisostearin and perfume (1 trial, n=331; RR 0.42, 95% CI 0.22 to 0.80; low-certainty evidence, downgraded for serious risk of bias and serious imprecision). Pooled evidence shows that there is no clear difference in incidence of adverse events between fatty acids and olive oil (1 trial, n=831; RR 2.22 95% CI 0.20 to 24.37; low-certainty evidence, downgraded for very serious imprecision).Four trials compared further different topical agents with placebo. Dimethyl sulfoxide (DMSO) cream may increase the risk of pressure ulcer incidence compared with placebo (1 trial, n=61; RR 1.99, 95% CI 1.10 to 3.57; low-certainty evidence; downgraded for serious risk of bias and serious imprecision). The other three trials reported no clear difference in pressure ulcer incidence between active topical agents and control/placebo; active lotion (1 trial, n=167; RR 0.73, 95% CI 0.45 to 1.19), Conotrane (1 trial, n=258; RR 0.74, 95% CI 0.52 to 1.07), Prevasore (1 trial, n=120; RR 0.33, 95% CI 0.04 to 3.11) (very low-certainty evidence, downgraded for very serious risk of bias and very serious imprecision). There was limited evidence from one trial to determine whether the application of a topical agent may delay or prevent the development of a pressure ulcer (Dermalex
9.8 days vs placebo 8.7 days). Further, two out of 76 reactions occurred in the Dermalex
group compared with none out of 91 in the placebo group (RR 6.14, 95% CI 0.29 to 129.89; very low-certainty evidence; downgraded for very serious risk of bias and very serious imprecision).DressingsSix trials (n = 1247) compared a silicone dressing with no dressing. Silicone dressings may reduce pressure ulcer incidence (any stage) (RR 0.25, 95% CI 0.16 to 0.41; low-certainty evidence; downgraded for very serious risk of bias). In the one trial (n=77) we rated as being at low risk of bias, there was no clear difference in pressure ulcer incidence between silicone dressing and placebo-treated groups (RR 1.95, 95% CI 0.18 to 20.61; low-certainty evidence, downgraded for very serious imprecision).One trial (n=74) reported no clear difference in pressure ulcer incidence when a thin polyurethane dressing was compared with no dressing (RR 1.31, 95% CI 0.83 to 2.07). In the same trial pressure ulcer incidence was reported to be higher in an adhesive foam dressing compared with no dressing (RR 1.65, 95% CI 1.10 to 2.48). We rated evidence from this trial as very low certainty (downgraded for very serious risk of bias and serious imprecision).Four trials compared other dressings with different controls. Trials reported that there was no clear difference in pressure ulcer incidence between the following comparisons: polyurethane film and hydrocolloid dressing (n=160, RR 0.58, 95% CI 0.24 to 1.41); Kang' huier versus routine care n=100; RR 0.42, 95% CI 0.08 to 2.05); 'pressure ulcer preventive dressing' (PPD) versus no dressing (n=74; RR 0.18, 95% CI 0.04 to 0.76) We rated the evidence as very low certainty (downgraded for very serious risk of bias and serious or very serious imprecision).
Most of the trials exploring the impact of topical applications on pressure ulcer incidence showed no clear benefit or harm. Use of fatty acid versus a control compound (a cream that does not include fatty acid) may reduce the incidence of pressure ulcers. Silicone dressings may reduce pressure ulcer incidence (any stage). However the low level of evidence certainty means that additional research is required to confirm these results.

Title: Supplemental study on 2', 3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) activity in developing rat spinal cord lesions induced by hexachlorophene and cuprizone
Journal name: J Vet Med Sci
Journal date: 2019 Oct 10;81(9):1368-1372.
Doi: 10.1292/jvms.19-0096.
Author: Takeshi Kanno
Tetsuro Kurotaki
Naoaki Yamada
Yuki Tomonari
Junko Sato
Minoru Tsuchitani
Yoshiyasu Kobayashi
Abstract: In a previous study, we showed that 2', 3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) expression is induced in different temporal patterns in the cerebrum, cerebellum and medulla oblongata of hexachlorophene (HCP) and cuprizone (CPZ) treated rats. Here, we additionally examined the histopathological changes and CNPase expression in the spinal cord to clarify the reproducibility of different temporal patterns of CNPase expression in the spinal cord showing low degree or lack of spongy changes. Spongy changes were observed in HCP-treated rats, but not in CPZ-treated rats. Immunohistochemistry showed that intense expression of CNPase was not induced following HCP or CPZ treatment. Our data reveal that expression intensity of CNPase may be dependent on the degree of HCP- and CPZ-induced damage of the myelin sheath.

Title: Reversal of established liver fibrosis by IC-2-engineered mesenchymal stem cell sheets
Journal name: Sci Rep
Journal date: 2019 May 2;9(1):6841.
Doi: 10.1038/s41598-019-43298-0.
Author: Noriko Itaba
Yohei Kono
Kaori Watanabe
Tsuyoshi Yokobata
Hiroyuki Oka
Mitsuhiko Osaki
Hiroki Kakuta
Minoru Morimoto
Goshi Shiota
Abstract: Chronic hepatitis viral infection, alcoholic intoxication, and obesity cause liver fibrosis, which progresses to decompensated liver cirrhosis, a disease for which medical demands cannot be met. Since there are currently no approved anti-fibrotic therapies for established liver fibrosis, the development of novel modalities is required to improve patient prognosis. In this study, we clarified the anti-fibrotic effects of cell sheets produced from human bone marrow-derived mesenchymal stem cells (MSCs) incubated on a temperature-sensitive culture dish with the chemical compound IC-2. Orthotopic transplantation of IC-2-engineered MSC sheets (IC-2 sheets) remarkably reduced liver fibrosis induced by chronic CCl
administration. Further, the marked production of fibrolytic enzymes such as matrix metalloproteinase (MMP)-1 and MMP-14, as well as thioredoxin, which suppresses hepatic stellate cell activation, was observed in IC-2 sheets. Moreover, the anti-fibrotic effect of IC-2 sheets was much better than that of MSC sheets. Finally, knockdown experiments revealed that MMP-14 was primarily responsible for the reduction of liver fibrosis. Here, we show that IC-2 sheets could be a promising therapeutic option for established liver fibrosis.

Hexachlorophene is a chlorinated bisphenol antiseptic agent with bacteriostatic activity. Hexachlorophene is used topically in soaps, creams and dermatological preparations and is active against gram-positive organisms, but much less effective against gram-negative organisms. (NCI05)
Hexachlorophene, also known as gamophen or germa-medica, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Hexachlorophene is a drug which is used for use as a surgical scrub and a bacteriostatic skin cleanser. it may also be used to control an outbreak of gram-positive infection where other infection control procedures have been unsuccessful. Hexachlorophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Hexachlorophene has been detected in multiple biofluids, such as urine and blood. Within the cell, hexachlorophene is primarily located in the cytoplasm and membrane (predicted from logP).
Hexachlorophene is an organochlorine compound that is diphenylmethane in which each of the phenyl groups is substituted by chlorines at positions 2, 3, and 5, and by a hydroxy group at position 6. An antiseptic that is effective against Gram-positive organisms, it is used in soaps and creams for the treatment of various skin disorders. It is also used in agriculture as an acaricide and fungicide, but is not approved for such use within the European Union. It has a role as an antiseptic drug, an acaricide, an antibacterial agent and an antifungal agrochemical. It is a polyphenol, a trichlorobenzene and a bridged diphenyl fungicide.

1: Kato M, Abe H, Itahashi M, Kikuchihara Y, Kimura M, Mizukami S, Yoshida T,
2: Narayan M, Peralta DA, Gibson C, Zitnyar A, Jinwal UK. An optimized InCell
3: Itahashi M, Abe H, Tanaka T, Mizukami S, Kimura M, Yoshida T, Shibutani M.
4: Erdos Z, Pearson K, Goedken M, Menzel K, Sistare FD, Glaab WE, Saldutti LP.
5: Kanno T, Sasaki S, Yamada N, Kawasako K, Tsuchitani M. Hexachlorophene and
6: Miller LG, Tan J, Eells SJ, Benitez E, Radner AB. Prospective investigation of
7: Zheng Y, Zhu X, Zhou P, Lan X, Xu H, Li M, Gao Z. Hexachlorophene is a potent
8: Min HJ, Cho IR, Srisuttee R, Park EH, Cho DH, Ahn JH, Lee IS, Johnston RN, Oh
9: Park S, Gwak J, Cho M, Song T, Won J, Kim DE, Shin JG, Oh S. Hexachlorophene
10: Marcinkeviciene J, Jiang W, Kopcho LM, Locke G, Luo Y, Copeland RA. Enoyl-ACP
11: Kinoshita Y, Matsumura H, Igisu H, Yokota A. Hexachlorophene-induced brain
12: Häntzschel A, Andreas K. Efficacy of glutamate receptor antagonists in the
13: Matsumura H, Matsuoka M, Igisu H, Ikeda M. Cooperative inhibition of
14: Flanagan RJ, Ruprah M, Strutt AV, Malarkey P, Cockburn A. Effect of urinary
15: Reasor MJ, Montgomery MR. Hexachlorophene exposure in a young patient with
16: Andreas K, Blaschke M, Bergsträsser E, Fischer HD, Schmidt J. Neurochemical
17: Poppenga RH, Trapp AL, Braselton WE, Louden CG, Gumbs JM, Dalley JB.
18: Kung MP, Nickerson PA, Sansone FM, Olson JR, Kostyniak PJ, Adolf MA, Lein PJ,
19: Rajendra W, Prasad GV, Indira K. Deviations in hepatic amino acid profiles of
20: Vorherr H, Vorherr UF, Moss JC. Comparative effectiveness of chlorhexidine,


* For orders by credit card, we will send you a digital invoice so you can place an order online.